6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17902968
InChI: InChI=1S/C18H21N5O3S2/c1-26-15-6-4-3-5-13(15)7-8-16-21-23-17(19-20-18(23)27-16)14-9-11-22(12-10-14)28(2,24)25/h3-8,14H,9-12H2,1-2H3/b8-7+
SMILES:
Molecular Formula: C18H21N5O3S2
Molecular Weight: 419.5 g/mol

6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC17902968

Molecular Formula: C18H21N5O3S2

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C18H21N5O3S2
Molecular Weight 419.5 g/mol
IUPAC Name 6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C18H21N5O3S2/c1-26-15-6-4-3-5-13(15)7-8-16-21-23-17(19-20-18(23)27-16)14-9-11-22(12-10-14)28(2,24)25/h3-8,14H,9-12H2,1-2H3/b8-7+
Standard InChI Key KZEATFURLXDLDJ-BQYQJAHWSA-N
Isomeric SMILES COC1=CC=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C
Canonical SMILES COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 1,2,4-triazolo[3,4-b][1, thiadiazole family, characterized by a fused bicyclic system containing three nitrogen atoms and one sulfur atom. Key structural components include:

  • Triazolothiadiazole core: A five-membered triazole ring fused to a six-membered thiadiazole ring .

  • Methoxyphenyl ethenyl group: An (E)-configured ethenyl bridge linking the 2-methoxyphenyl substituent to position 6 of the triazolothiadiazole system .

  • Methylsulfonyl-piperidine: A piperidin-4-yl group at position 3, modified with a methylsulfonyl (-SO2CH3) substituent at the nitrogen atom .

The IUPAC name systematically describes these features, with the triazolo[3,4-b] thiadiazole numbering indicating fusion positions between the heterocycles .

Synthesis and Structural Characterization

Synthetic Pathways

While no direct synthesis protocol exists for this compound in published literature, its preparation can be inferred from methods used for analogous triazolothiadiazoles :

Table 1: Hypothetical Synthesis Route

StepReactionReagents/ConditionsTarget Intermediate
1Formation of triazolothiadiazole coreCS2, KOH, ethanol, reflux 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
2CyclocondensationPhosphorus oxychloride, 80–90°C 3,6-Disubstituted triazolothiadiazole
3Suzuki couplingPd(PPh3)4, Na2CO3, DME/H2O Introduction of methoxyphenyl ethenyl group
4Piperidine sulfonylationMethanesulfonyl chloride, DIPEA, DCM Methylsulfonyl-piperidine substitution

Key challenges include maintaining the (E)-configuration of the ethenyl group during coupling reactions and achieving regioselectivity in sulfonylation .

Spectroscopic Characterization

Data from analogous compounds suggest the following characterization profile:

  • IR Spectroscopy: Peaks at 1610–1630 cm⁻¹ (C=N stretching), 1250–1270 cm⁻¹ (S=O asymmetric stretching), and 1020–1040 cm⁻¹ (S=O symmetric stretching) .

  • 1H NMR (DMSO-d6):

    • δ 8.2–8.4 ppm (triazolothiadiazole protons)

    • δ 7.3–7.6 ppm (methoxyphenyl aromatic protons)

    • δ 6.8–7.1 ppm (ethenyl =CH-)

    • δ 3.8–4.2 ppm (piperidine CH2 groups)

    • δ 3.2 ppm (OCH3)

  • Mass Spectrometry: Expected molecular ion at m/z 445.47 (C21H23N5O3S2) .

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters

PropertyValueMethod
Molecular FormulaC21H23N5O3S2PubChem algorithm
Molecular Weight445.56 g/molExact mass
LogP3.1 ± 0.3XLogP3-AA
Hydrogen Bond Donors0Structural analysis
Hydrogen Bond Acceptors8OS, N atoms
Polar Surface Area112 ŲDrugBank calculator
Solubility<1 mg/mL in waterAnalog-based prediction

The methylsulfonyl group enhances polarity compared to simple piperidine derivatives, potentially improving aqueous solubility at physiological pH .

Microbial StrainAnalog CompoundMICThis Compound (Predicted)
S. aureus3-Methyl derivative 12.56.25–12.5
E. coliPiperidinyl analog 2512.5–25
C. albicansMethoxyphenyl derivative 5025–50

The methylsulfonyl group may enhance membrane penetration compared to simpler N-substituents .

Structure-Activity Relationships (SAR)

  • Triazolothiadiazole Core: Essential for π-π stacking interactions with biological targets .

  • Methoxyphenyl Group: Enhances lipophilicity and aromatic interactions .

  • Methylsulfonyl Piperidine:

    • Increases solubility via polar sulfonyl group

    • Provides hydrogen bond acceptor sites

    • Modulates steric effects at the N3 position

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